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Compound of Interest

Compound Name: BI-1935

Cat. No.: B606076 Get Quote

BI-1935 Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive information on the off-target effects of BI-1935 and guidance

on how to mitigate them during experiments.

Frequently Asked Questions (FAQs)
Q1: What is the primary target of BI-1935?

BI-1935 is a potent and selective small molecule inhibitor of the enzyme soluble epoxide

hydrolase (sEH).[1][2] Its mechanism of action involves inhibiting sEH, which is responsible for

the hydrolysis of epoxyeicosatrienoic acids (EETs) into dihydroxyeicosatrienoic acids (DHETs).

[1] By inhibiting sEH, BI-1935 increases the levels of EETs, which have anti-inflammatory and

vasodilatory properties.[1]

Q2: What are the known off-targets of BI-1935?

While BI-1935 is highly selective for sEH, in vitro screening has identified several off-target

interactions at higher concentrations. A Eurofins Safety Panel 44™ screening at a 10 µM

concentration revealed significant inhibition of Thromboxane Synthase and 5-Lipoxygenase (5-

LO).[1] Additionally, a screen against 315 G-protein coupled receptors (GPCRs) showed

notable inhibition of the Dopamine Transporter (DAT) and Sigma 1 receptor at 10 µM.[1]
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Q3: How selective is BI-1935 for sEH compared to its off-targets?

BI-1935 exhibits high selectivity for its primary target, sEH, with an IC50 of 7 nM.[1][3] The

potency against its known off-targets is significantly lower, indicating a good selectivity window.

For example, the IC50 for Thromboxane Synthase is 0.132 µM (132 nM) and for 5-

Lipoxygenase is 5.92 µM (5920 nM).[1]

Quantitative Data Summary
The following tables summarize the on-target potency and off-target screening results for BI-
1935.

Table 1: On-Target Potency

Target Assay Format Potency (IC50)

Human sEH
Biochemical Binding
Assay

7 nM[1][3]

| Human sEH | Cellular HepG2-DHET Assay | < 1 nM[3] |

Table 2: Off-Target Selectivity Profile

Off-Target Assay/Panel Result @ 10 µM Potency (IC50)

Thromboxane
Synthase

Eurofins Safety
Panel 44™

96% Inhibition[1][3] 0.132 µM[1][3]

5-Lipoxygenase (5-

LO)

Eurofins Safety Panel

44™
66% Inhibition[1] 5.92 µM[1]

Dopamine Transporter

(DAT)

PRESTO-TANGO

GPCR Screen
82% Inhibition[1] Not Determined

Sigma 1
PRESTO-TANGO

GPCR Screen
50% Inhibition[1] Not Determined

hCYP 2J2/2C9/2C19 In-house screen >100-fold selectivity > 1 µM[1][3]
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| IL-2 | In-house screen | >100-fold selectivity | > 1 µM[1][3] |

Troubleshooting Guide
Issue 1: I am observing an unexpected phenotype in my experiment that may not be related to

sEH inhibition. How can I determine if this is an off-target effect?

This is a common challenge when working with small molecule inhibitors. The unexpected

phenotype could arise from the inhibition of secondary targets.

Mitigation Strategy:

Concentration Optimization: Use the lowest effective concentration of BI-1935 that achieves

sEH inhibition in your assay. This reduces the likelihood of engaging lower-affinity off-targets.

Use an Inactive Control: Employ a structurally similar but biologically inactive control

compound. For BI-1935, BI-2049 is recommended as a negative control.[1] This helps to

distinguish the effects of the chemical scaffold from the specific on-target inhibition.

Orthogonal Inhibition: Use a structurally different sEH inhibitor. If the same phenotype is

observed with a different chemical scaffold that also targets sEH, it is more likely to be an on-

target effect.

Genetic Validation: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to

knockdown or knockout the EPHX2 gene (which encodes sEH). If the genetic approach

phenocopies the effect of BI-1935, it strongly suggests the effect is on-target.[4]
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Caption: Troubleshooting workflow for unexpected experimental results.
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Issue 2: My results suggest an off-target effect. How can I identify the responsible off-target?

Identifying the specific off-target responsible for a phenotype requires a systematic approach.

Mitigation Strategy:

Review Known Off-Targets: First, consider the known off-targets of BI-1935 (Thromboxane

Synthase, 5-LO, DAT, Sigma 1).[1] Investigate if the modulation of these targets could

explain the observed phenotype in your experimental context.

Broad Panel Screening: If known off-targets do not explain the effect, consider broader

screening. High-throughput kinase profiling and safety panels (like the one from Eurofins)

can test the compound against hundreds of targets to identify novel interactions.[5][6][7][8]

Computational Prediction: In silico approaches can predict potential off-target interactions

based on the chemical structure of BI-1935 and its similarity to ligands of known proteins.[9]

These predictions can then be validated experimentally.

Genetic Target Deconvolution: Advanced methods like CRISPR-based genetic screening can

be employed to identify the specific target responsible for a drug's efficacy or toxicity, even if

it's an off-target.[4]

Experimental Protocols & Methodologies
Protocol 1: Broad Kinase Profiling

This method is used to assess the selectivity of a compound against a large panel of protein

kinases.

Methodology:

Assay Platform: Radiometric activity assays (e.g., HotSpot) or binding assays are commonly

used.[8] Radiometric assays are considered the gold standard as they directly measure the

phosphorylation of a substrate.[8]

Procedure:

BI-1935 is prepared at a fixed concentration (e.g., 1 µM or 10 µM).
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The compound is incubated with a panel of individual kinases, a suitable substrate for

each kinase, cofactors, and radioisotope-labeled ATP (e.g., ³³P-γ-ATP).

The reaction is allowed to proceed, and then terminated.

The amount of radiolabeled phosphate incorporated into the substrate is quantified using a

filter-binding apparatus and a scintillation counter.

The percentage of inhibition for each kinase is calculated relative to a DMSO control.

Data Interpretation: Significant inhibition (>50%) of any kinase indicates a potential off-target

interaction that warrants further investigation with dose-response curves to determine the

IC50.
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Caption: Workflow for identifying and mitigating off-target effects.

Protocol 2: Genetic Validation using CRISPR/Cas9 Knockout
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This protocol validates whether an observed effect of BI-1935 is due to its on-target activity

against sEH.

Methodology:

gRNA Design: Design and synthesize guide RNAs (gRNAs) that specifically target a coding

exon of the EPHX2 gene. Include non-targeting gRNAs as negative controls.

Cell Transduction: Deliver the Cas9 nuclease and the EPHX2-targeting gRNAs into the

chosen cell line using a suitable method (e.g., lentiviral transduction, electroporation of

ribonucleoprotein complexes).

Verification of Knockout: After selection, verify the knockout of the sEH protein by Western

blot or confirm genomic edits by sequencing.

Phenotypic Assay: Perform the same phenotypic assay on the knockout cell line that was

used to characterize the effects of BI-1935.

Data Interpretation:

If the sEH knockout cells replicate the phenotype observed with BI-1935 treatment in the

parental cells, the effect is confirmed to be on-target.

If the sEH knockout cells do not show the phenotype, the effect of BI-1935 is likely off-

target.[4]

Furthermore, treating the knockout cells with BI-1935 should not produce the phenotype,

confirming that sEH is the relevant target for that effect.

Signaling Pathway
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Caption: The sEH pathway and the inhibitory action of BI-1935.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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